SAAP Fraction 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

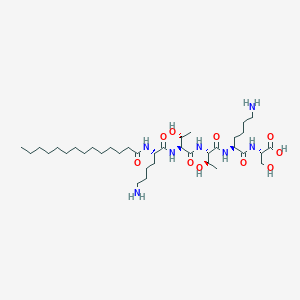

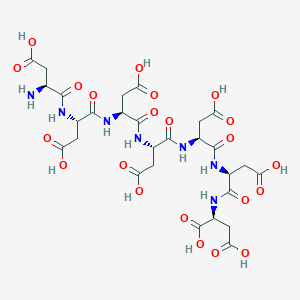

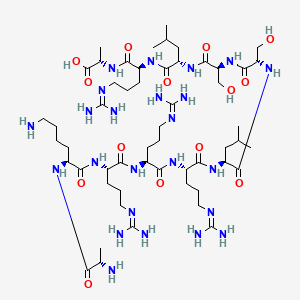

SAAP Fraction 3 is an antimicrobial peptide known for its bactericidal properties. It is particularly effective against Pasteurella haemolytica in zinc-saline buffer . This compound is derived from ovine pulmonary surfactant-associated anionic peptides and has a molecular weight of 823.63 g/mol with the formula C28H37N7O22 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SAAP Fraction 3 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized and stored under specific conditions to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

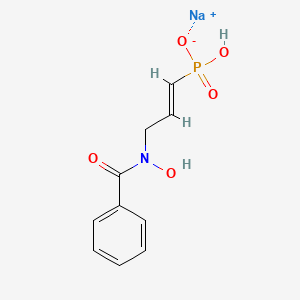

SAAP Fraction 3 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc). The reactions are carried out in anhydrous conditions to prevent hydrolysis .

Major Products Formed

The primary product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Wissenschaftliche Forschungsanwendungen

SAAP Fraction 3 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.

Medicine: Explored for its potential as an antimicrobial agent against antibiotic-resistant bacteria.

Industry: Utilized in the development of antimicrobial coatings and materials.

Wirkmechanismus

SAAP Fraction 3 exerts its antimicrobial effects by interacting with bacterial membranes, leading to membrane disruption and cell lysis. The peptide binds to the bacterial surface and inserts itself into the lipid bilayer, causing destabilization and permeabilization of the membrane. This results in the leakage of cellular contents and ultimately, bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

SAAP-148: Another antimicrobial peptide with similar bactericidal properties.

LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.

OP-145: A peptide derived from LL-37 with enhanced stability and activity.

Uniqueness

SAAP Fraction 3 is unique due to its specific activity against Pasteurella haemolytica and its stability in zinc-saline buffer. Unlike some other antimicrobial peptides, it maintains its activity under these specific conditions, making it particularly useful for targeted applications .

Eigenschaften

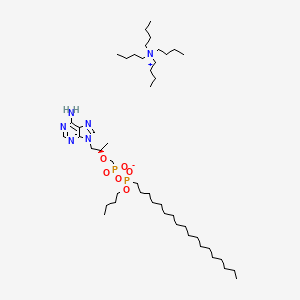

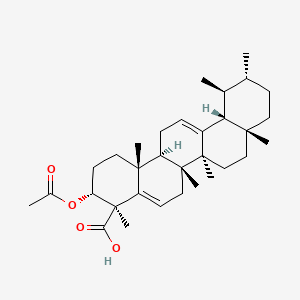

Molekularformel |

C28H37N7O22 |

|---|---|

Molekulargewicht |

823.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C28H37N7O22/c29-8(1-15(36)37)22(50)30-9(2-16(38)39)23(51)31-10(3-17(40)41)24(52)32-11(4-18(42)43)25(53)33-12(5-19(44)45)26(54)34-13(6-20(46)47)27(55)35-14(28(56)57)7-21(48)49/h8-14H,1-7,29H2,(H,30,50)(H,31,51)(H,32,52)(H,33,53)(H,34,54)(H,35,55)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,56,57)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |

InChI-Schlüssel |

FRNZNMJTGKCIJD-DXCABUDRSA-N |

Isomerische SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Kanonische SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)

![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)